In Vivo Protective Efficacy Against Gram-Positive Infection: Equivalence to Leucomycin
In a direct comparative study, maridomycin demonstrated in vivo protective efficacy equivalent to leucomycin in a mouse model of Gram-positive bacterial infection [1]. This establishes a clear performance benchmark against a clinically relevant 16-membered macrolide comparator.
| Evidence Dimension | In vivo protective effect against Gram-positive bacterial infection in mice |
|---|---|
| Target Compound Data | Maridomycin (complex): 'as effective as leucomycin' |
| Comparator Or Baseline | Leucomycin: 'as effective as' maridomycin |
| Quantified Difference | Equivalent efficacy; no statistically significant difference observed. |
| Conditions | Mouse infection model; subcutaneous, intraperitoneal, or intravenous administration. |
Why This Matters
Demonstrates that Maridomycin VI (as a component of the maridomycin complex) achieves parity with an established macrolide in an animal model, validating its utility for in vivo Gram-positive infection studies.
- [1] Kondo, M., Oishi, T., Tsuchiya, K., Goto, S., & Kuwahara, S. (1973). Maridomycin, a new macrolide antibiotic. 3. In vitro and in vivo antibacterial activity. The Journal of Antibiotics, 26(4), 206-214. View Source
